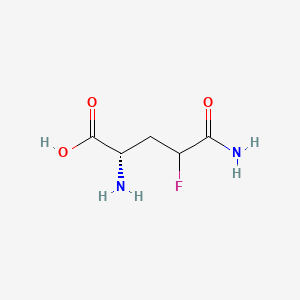

Glutamine, 4-fluoro-

Description

Structure

3D Structure

Properties

CAS No. |

10056-70-9 |

|---|---|

Molecular Formula |

C5H9FN2O3 |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

2,5-diamino-4-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11) |

InChI Key |

PGEYFCBAWGQSGT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)N)F |

Synonyms |

Glutamine, 4-fluoro- (7CI,8CI) |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Considerations of 4 Fluoroglutamine

Strategies for the Stereospecific Synthesis of 4-Fluoroglutamine Isomers

The creation of single, optically pure isomers of 4-fluoroglutamine is a complex challenge that has been addressed through several innovative synthetic approaches.

Passerini Three-Component Reaction Approaches

A versatile method for constructing the backbone of 4-substituted glutamine derivatives is the Passerini three-component reaction. researchgate.netnih.govscite.ai This reaction involves an isocyanide, a carbonyl compound (like an aldehyde), and a carboxylic acid to form an α-acyloxyamide. nih.gov In the synthesis of 4-fluoroglutamine, an aldehyde derived from a protected aspartic acid is reacted with an isocyanide and a haloacetic acid. researchgate.netgoogle.com This approach efficiently assembles the core structure of the glutamine analog. researchgate.net For instance, an aldehyde derived from L-aspartic acid can be reacted with 2,4,6-trimethoxybenzyl isocyanide and bromoacetic acid to produce a γ-acyloxy glutamine derivative. researchgate.net While effective in building the molecular skeleton, this reaction can produce a mixture of diastereomers that require subsequent separation. researchgate.net

"Neutralized" TASF Fluorination Techniques

A key step in many synthetic routes to 4-fluoroglutamine is the introduction of the fluorine atom. One effective method utilizes tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) as a fluorinating agent. google.comresearchgate.net This technique, often referred to as "neutralized" TASF fluorination, is employed to convert a hydroxyl group into a fluorine atom. researchgate.netnih.govscite.ai The reaction typically proceeds with an inversion of configuration at the carbon center undergoing fluorination. researchgate.net For example, a tosylated hydroxyglutamine derivative can be treated with TASF to yield the corresponding fluorinated compound. google.com This method has been highlighted for its high yields and excellent optical purity in the preparation of all four stereoisomers of 4-fluoroglutamine. researchgate.netnih.gov The use of hypervalent silicate (B1173343) fluorinating agents like TASF is preferred in some cases. google.com

Multi-step Reaction Sequences for Optically Enriched Diastereomers

Achieving optically pure diastereomers of 4-fluoroglutamine often requires multi-step reaction sequences. nih.govfrontiersin.org These sequences can start from commercially available chiral precursors like L- or D-aspartic acid. google.com A typical sequence involves the reduction of a protected aspartic acid derivative to an aldehyde, followed by a Passerini reaction. researchgate.netgoogle.com The resulting diastereomeric mixture of γ-hydroxyglutamine derivatives can then be separated. google.com Subsequent steps include tosylation of the hydroxyl group, followed by nucleophilic fluorination (e.g., with TASF), and finally, deprotection to yield the desired optically pure 4-fluoroglutamine isomer. researchgate.netgoogle.com Some syntheses have been reported to require up to 11 steps to prepare the diastereomers of the precursor, 4-fluoroglutamic acid. google.com Electrophilic fluorination of pyroglutamic acid derivatives has also been explored as a method to generate single stereoisomers of 4-fluorinated glutamic acids, which can then be converted to 4-fluoroglutamine. acs.org

Radiosynthesis of Fluorine-18 (B77423) Labeled 4-Fluoroglutamine

For applications in Positron Emission Tomography (PET), 4-fluoroglutamine must be labeled with the radioisotope fluorine-18 (¹⁸F). The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiosynthetic methods. google.com

¹⁸F-Labeling Techniques (e.g., ¹⁸-crown-6/KHCO₃, K[2.2.2]/K₂CO₃ catalysis)

The radiosynthesis of [¹⁸F]4-fluoroglutamine typically involves the nucleophilic substitution of a leaving group on a suitable precursor with [¹⁸F]fluoride. rsc.org To facilitate this reaction, a phase-transfer catalyst is used to enhance the reactivity of the [¹⁸F]fluoride ion. rug.nl Common catalysis systems include potassium carbonate/Kryptofix 2.2.2 (K[2.2.2]/K₂CO₃) and potassium bicarbonate/18-crown-6 ether (¹⁸-crown-6/KHCO₃). researchgate.netnih.govfrontiersin.org

The precursor is typically a tosylated derivative of a protected glutamine analog. nih.govfrontiersin.org The [¹⁸F]fluoride, complexed with the phase-transfer catalyst, displaces the tosyl group to introduce the ¹⁸F-label. nih.govrsc.org This is followed by a deprotection step, often under acidic conditions, to yield the final [¹⁸F]4-fluoroglutamine product. snmjournals.orgsnmjournals.org The entire process is designed to be completed within a short timeframe to maximize the radiochemical yield. nih.govfrontiersin.org

| Catalyst System | Precursor Type | Key Features |

| ¹⁸-crown-6/KHCO₃ | Tosylated protected glutamine | Effective for nucleophilic [¹⁸F]fluorination. researchgate.netnih.govfrontiersin.org |

| K[2.2.2]/K₂CO₃ | Tosylated protected glutamine | Another common system for activating [¹⁸F]fluoride. researchgate.net |

Automated Synthesis Protocols for Research Applications

To ensure reproducibility and handle the radioactivity safely and efficiently, automated synthesis modules are widely used for the production of [¹⁸F]4-fluoroglutamine for research and clinical applications. aacrjournals.orgresearchgate.netsnmjournals.orgnih.govplos.orgresearchgate.netresearchgate.net These automated systems perform the entire radiosynthesis, including the trapping of [¹⁸F]fluoride, the labeling reaction, purification, and formulation of the final product. snmjournals.orgnih.govsnmjournals.org

Several commercial synthesis modules, such as the GE TRACERlab™ FX-N Pro and GE FX2N, have been adapted for the automated synthesis of [¹⁸F]4-fluoroglutamine. researchgate.netsnmjournals.orgnih.govsnmjournals.org These protocols typically involve a two-step process: the initial [¹⁸F]fluorination of a tosylate precursor, followed by purification (often via HPLC) and subsequent deprotection. snmjournals.orgsnmjournals.org The use of automated synthesizers improves the radiochemical yield, purity, and provides a sterile, injectable product suitable for PET imaging studies. nih.govsnmjournals.org

| Synthesis Module | Typical Synthesis Time | Radiochemical Yield (uncorrected) | Radiochemical Purity |

| GE TRACERlab™ FX-N Pro | ~80 min researchgate.netsnmjournals.orgnih.gov | 21 ± 3% researchgate.netsnmjournals.orgnih.gov | >98% researchgate.netsnmjournals.orgnih.gov |

| GE FX2N | ~85 min snmjournals.org | 6-14% snmjournals.org | >90% snmjournals.org |

| PET-MF-2V-IT-I | ~65 min researchgate.net | 18.0 ± 4.2% researchgate.net | >90% researchgate.net |

Preparation of Radiolabeled Analogs (e.g., 4-(3-fluoropropyl)glutamine)

The development of radiolabeled analogs of 4-fluoroglutamine has been pursued to create more stable probes for imaging glutamine metabolism in tumors. Analogs such as ¹⁸F- and ¹⁸F-4-(3-fluoropropyl)glutamine ([¹⁸F]-4-FPGln) have been synthesized as alternatives. acs.org The introduction of a 3-fluoropropyl group was intended to facilitate the SN₂ fluorine substitution during the labeling reaction. acs.org

The synthesis of these optically pure isomers involves distinct routes to achieve high radiochemical purity (≥95%). acs.orgnewdrugapprovals.org For the preparation of ¹⁸F-4-FPGln, a key precursor is (2S,4S)-1-Benzyl 5-tert-Butyl 4-(tert-butoxycarbonylamino)-2-(3-(tosyloxy)propyl)pentanedioate. acs.org The radiolabeling process involves a nucleophilic substitution of the tosylate group with [¹⁸F]fluoride. acs.org An alternative precursor, (2S,4S)-tert-Butyl 2-(tert-butoxycarbonylamino)-7-(tosyloxy)-4-(2,4,6-trimethoxybenzylcarbamoyl)heptanoate, has also been utilized. acs.org

A notable observation during these syntheses is the significant difference in radiolabeling yields between the two stereoisomeric precursors, (2S,4R)- and (2S,4S)-4-FPGln, a phenomenon for which a simple explanation is not yet available. acs.org The process for producing the final compound involves deprotection steps using acids like trifluoroacetic acid (TFA) and hydrochloric acid. acs.orgnih.gov

The radiosynthesis of a related compound, (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG), another PET imaging agent, is performed via nucleophilic substitution of a protected naphthylsulfonyloxy-propyl-L-glutamate derivative with [¹⁸F]fluoride. researchgate.net This automated synthesis can produce the tracer in approximately 50 minutes. researchgate.net

| Compound | Precursor Type | Synthesis Time | Radiochemical Purity | Reference |

|---|---|---|---|---|

| ¹⁸F-4-(3-fluoropropyl)glutamine | O-tosylated glutamine derivative | Not specified | ≥95% | acs.org |

| ¹⁸F-4-(3-fluoropropyl)glutamine | O-tosylated glutamine derivative | Not specified | ≥95% | acs.org |

| (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) | Protected naphthylsulfonyloxy-propyl-L-glutamate | ~50 min | >95% | researchgate.net |

Importance of Stereoisomerism in Biochemical Activity Studies

Research has demonstrated that of the four possible stereoisomers, the (2S,4R)-configured 4-fluoroglutamine exhibits the most favorable properties for tumor imaging. nih.govfrontiersin.orgsnmjournals.org This isomer, an analog of natural L-glutamine, shows the highest uptake in glutamine-addicted tumor cells compared to the other stereoisomers. researchgate.netnih.govfrontiersin.org This highlights the necessity of producing optically pure compounds for meaningful biochemical and clinical investigation. researchgate.net

Enzymatic Discrimination of Stereoisomers

Enzymes involved in glutamine metabolism exhibit a high degree of stereoselectivity, preferentially recognizing and processing specific isomers of 4-fluoroglutamine. The (2S,4R) stereoisomer of 4-fluoroglutamine ([2S,4R]4-FGln) serves as a substrate for several enzymes that metabolize glutamine and glutamate (B1630785). nih.gov

Studies have shown that rat kidney preparations can deamidate (2S,4R)4-FGln to its corresponding glutamate analog, (2S,4R)4-fluoroglutamate ([2S,4R]4-FGlu). nih.gov Both (2S,4R)4-FGln and (2S,4R)4-FGlu are substrates for various aminotransferases. nih.gov Furthermore, (2S,4R)4-FGlu is a substrate for glutamate dehydrogenase but acts as a strong inhibitor of glutamine synthetase. nih.gov Alanine (B10760859) aminotransferase has been identified as one enzyme that can catalyze a γ-elimination reaction with (2S,4R)4-FGlu, leading to the formation of α-ketoglutarate. nih.gov This enzymatic processing underscores how the specific stereochemistry of the (2S,4R) isomer allows it to enter and be metabolized through pathways similar to natural glutamine. nih.gov In contrast, other isomers like the (2R,4R) analog, being a mimic of D-glutamine, exhibit very different and slower pharmacokinetics. turkupetcentre.net

Stereochemical Purity Requirements for Research Probes

The development of 4-fluoroglutamine as a research probe, particularly for Positron Emission Tomography (PET), necessitates exceptionally high stereochemical purity. snmjournals.org The presence of other stereoisomers can confound the imaging signal and lead to inaccurate interpretations of metabolic activity. turkupetcentre.net For instance, the ¹⁸F4-fluoroglutamine isomer is the preferred tracer for imaging glutamine-addicted tumors due to its high uptake and retention. researchgate.netsnmjournals.org

Automated synthesis methods have been developed to produce ¹⁸F4-fluoroglutamine with high purity. These methods can yield the final product with a radiochemical purity of over 98% and a stereochemical purity of 90-95%. snmjournals.orgnih.govresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a critical quality control step used to determine and ensure the stereochemical purity of the final product before its use in research or clinical settings. nih.govsnmjournals.orgnih.gov The goal is to produce a tracer that is as stereochemically pure as possible to ensure that the observed biological activity and imaging signal are attributable solely to the desired isomer. researchgate.net

| Synthesis Method | Radiochemical Purity | Stereochemical Purity | Reference |

|---|---|---|---|

| Automated (GE TRACERlab FX-N Pro) | >98% | 90 ± 5% | snmjournals.orgnih.gov |

| Automated | 98.9 ± 0.9% | 95 ± 3.5% | nih.govresearchgate.net |

| Manual (HPLC purification) | 98 ± 1% | >91 ± 8% | snmjournals.org |

Biochemical and Enzymatic Interactions of 4 Fluoroglutamine

Interaction with Glutamine- and Glutamate-Utilizing Enzymes

The (2S,4R) stereoisomer of 4-fluoroglutamine and its deamidated product, (2S,4R)-4-fluoroglutamate (4-FGlu), have been shown to interact with a range of enzymes that typically utilize glutamine and glutamate (B1630785). nih.govnih.gov The substitution of a hydrogen atom with a highly electronegative fluorine atom does not universally prevent these fluorinated analogs from binding to and being processed by these enzymes. nih.gov

Substrate Properties for Aminotransferases

Both (2S,4R)4-FGln and (2S,4R)4-FGlu serve as substrates for several aminotransferases. nih.govnih.gov Aminotransferases, also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid.

(2S,4R)4-FGln has been identified as a substrate for glutamine aminotransferases such as glutamine transaminase K (GTK/KAT I) and glutamine transaminase L (GTL/KAT III). nih.gov However, studies have shown that while the (2S,4S)-4-FGln diastereoisomer is an excellent substrate for glutamine transaminase K, the (2S,4R)-4-FGln isomer is a poor one. nih.gov Both diastereoisomers are poor substrates for glutamine transaminase L and α-aminoadipate aminotransferase when compared to L-glutamine. nih.govresearchgate.net

The deamidated product, 4-FGlu, is also a substrate for aminotransferases, including alanine (B10760859) aminotransferase (AlaAT) and aspartate aminotransferase (AspAT). researchgate.net A notable finding is that AlaAT catalyzes not only a transamination reaction but also a competing γ-elimination reaction with (2S,4R)4-FGlu. nih.govnih.gov This dual reactivity is a novel discovery for an aminotransferase. nih.govnih.gov

Table 1: Interaction of 4-Fluoroglutamine Analogs with Aminotransferases

| Analog | Enzyme | Substrate Activity | Reference |

|---|---|---|---|

| (2S,4R)4-FGln | Glutamine Transaminase K (GTK/KAT I) | Poor | nih.gov |

| (2S,4S)-4-FGln | Glutamine Transaminase K (GTK/KAT I) | Excellent | nih.gov |

| (2S,4R)4-FGln | Glutamine Transaminase L (GTL/KAT III) | Poor | nih.govresearchgate.net |

| (2S,4S)-4-FGln | Glutamine Transaminase L (GTL/KAT III) | Poor | nih.govresearchgate.net |

| (2S,4R)4-FGln | α-Aminoadipate Aminotransferase | Poor | nih.govresearchgate.net |

| (2S,4S)-4-FGln | α-Aminoadipate Aminotransferase | Poor | nih.govresearchgate.net |

| (2S,4R)4-FGlu | Alanine Aminotransferase (AlaAT) | Moderate to Good | nih.gov |

| (2S,4S)-4-FGlu | Alanine Aminotransferase (AlaAT) | Moderate to Good | nih.gov |

| (2S,4R)4-FGlu | Aspartate Aminotransferase (AspAT) | Moderate to Good | nih.gov |

| (2S,4S)-4-FGlu | Aspartate Aminotransferase (AspAT) | Moderate to Good | nih.gov |

Role as an Inhibitor of Glutamine Synthetase

While (2S,4R)4-FGlu is not a substrate for sheep brain glutamine synthetase, it acts as a potent inhibitor of this enzyme. nih.govnih.gov Further research has shown that both the (2S,4R) and (2S,4S) diastereoisomers of 4-FGlu are poor substrates for glutamine synthetase but function as strong inhibitors, eventually leading to the inactivation of the enzyme. nih.govresearchgate.net This inhibitory action presents a potential avenue for the design of new glutamine synthetase inhibitors. researchgate.net

Interaction with Glutamate Dehydrogenase

(2S,4R)4-FGlu has been demonstrated to be a substrate for glutamate dehydrogenase. nih.govnih.gov This enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. Both the (2S,4R) and (2S,4S) diastereoisomers of 4-FGlu are considered moderate-to-good substrates for glutamate dehydrogenase relative to L-glutamate. nih.gov The product of the transamination of 4-FGlu, 4-fluoro-α-ketoglutarate, is also an excellent substrate for glutamate dehydrogenase. nih.gov

Deamidation Reactions and Gamma-Elimination Pathways

In vivo and in vitro studies have shown that (2S,4R)4-FGln undergoes deamidation to form (2S,4R)4-FGlu. nih.gov This reaction is catalyzed by preparations from rat kidneys. nih.govnih.gov The resulting (2S,4R)4-FGlu can then enter a γ-elimination pathway. nih.gov

A significant discovery is the novel γ-elimination reaction catalyzed by alanine aminotransferase with (2S,4R)4-FGlu as a substrate, which produces α-ketoglutarate. nih.govnih.gov This reaction involves the removal of the fluorine atom. nih.gov This enzymatic step provides a biochemical explanation for the detection of free fluoride (B91410) ions in tumors that have been exposed to ¹⁸F4-FGln. nih.govnih.gov Alanine aminotransferase catalyzes both a γ-elimination and a competing aminotransferase reaction with both diastereoisomers of 4-FGlu. nih.govnih.gov

Investigating Enzymatic Reaction Mechanisms using Fluorinated Analogs

The differential interactions of the diastereoisomers of 4-FGln and 4-FGlu with various enzymes make them valuable probes for exploring the active site topologies of glutamine- and glutamate-utilizing enzymes. nih.gov The unique γ-elimination reaction catalyzed by alanine aminotransferase with 4-FGlu highlights how fluorinated analogs can uncover novel enzymatic capabilities. nih.gov These compounds are also considered useful for studying nitrogen metabolism in various organisms, including plants, yeast, and bacteria, particularly in the context of the glutamate synthase cycle. nih.govnih.gov

Metabolic Fate in Preclinical Models and Cell Systems

The metabolic fate of 4-fluoroglutamine, particularly the ¹⁸F-labeled version, has been investigated in various preclinical settings to understand its potential as an imaging agent for positron emission tomography (PET). nih.govresearchgate.net

In cancer cells, ¹⁸F4-FGln is transported into the cell via native glutamine transporters. researchgate.netfrontiersin.org Once inside, its metabolic pathway can vary. In some cancer models, it is minimally metabolized, and its accumulation primarily reflects the size of the intracellular glutamine pool. snmjournals.orgturkupetcentre.net This has been observed in breast cancer models, where its uptake is inversely related to glutaminase (B10826351) activity. snmjournals.org

However, in other contexts, ¹⁸F4-FGln undergoes metabolic transformation. It can be deamidated to [¹⁸F]4-fluoroglutamate by glutaminase. turkupetcentre.net This can be followed by a γ-elimination reaction catalyzed by alanine aminotransferase, leading to the release of [¹⁸F]fluoride. nih.govturkupetcentre.net Metabolite analysis in animal models has confirmed the in vivo production of free ¹⁸F from ¹⁸F4-FGln. nih.gov

Studies in various tumor cell lines, including glioblastoma (9L and SF188), breast cancer (HCC-1806, MCF-7), and multiple myeloma (JJN3, RPMI8226), have demonstrated the uptake of 4-fluoroglutamine. frontiersin.orgsnmjournals.orgaacrjournals.org Animal studies using rat xenografts and transgenic mouse models of cancer have also shown significant tumor uptake of ¹⁸F4-FGln. snmjournals.org The tracer's uptake has been shown to be sensitive to the inhibition of glutaminase, leading to an increased tumor-to-blood ratio, which correlates with an increase in the tumor glutamine pool size. aacrjournals.org

Table 2: Summary of 4-Fluoroglutamine Metabolism in Preclinical Models

| Model System | Key Metabolic Finding | Reference |

|---|---|---|

| Rat Kidney Preparations | Catalyze deamidation of (2S,4R)4-FGln to (2S,4R)4-FGlu. | nih.govnih.gov |

| Rat Liver Cytosolic Fractions | Catalyze γ-elimination of (2S,4R)4-FGlu to α-ketoglutarate. | nih.govnih.gov |

| Breast Cancer Cell Lines (TNBC) | [¹⁸F]4F-Gln uptake reflects glutamine pool size; minimally metabolized. | snmjournals.orgaacrjournals.orgnih.gov |

| Glioblastoma Cell Lines (9L, SF188) | High uptake of ¹⁸F4-fluoroglutamine. | snmjournals.org |

| Multiple Myeloma Cell Lines (JJN3, RPMI8226) | 4-FGln shares transporters with glutamine and is rapidly accumulated. | frontiersin.org |

| Rat and Mouse Tumor Models | In vivo deamidation and subsequent γ-elimination lead to the release of ¹⁸F⁻. | nih.govnih.gov |

Conversion to 4-Fluoroglutamic Acid in Animal Models and Cell Lines

The metabolic conversion of 4-fluoroglutamine (4-FGln) to 4-fluoroglutamic acid (4-FGlu) is a critical step in its biochemical pathway, demonstrating that it can be processed by enzymes that typically act on glutamine. This conversion has been observed in both animal models and various cell lines, primarily facilitated by glutaminase enzymes.

In animal studies, rat kidney preparations have been shown to effectively catalyze the deamidation of (2S,4R)-4-FGln. nih.gov The specific activity of glutaminase with (2S,4R)-4-FGln was found to be significantly higher than with its natural counterpart, L-glutamine. nih.gov Specifically, the glutaminase specific activity for L-glutamine was 3.42 ± 0.51 nmol/min/mg, while for (2S,4R)-4-FGln it was 8.13 ± 0.84 nmol/min/mg. nih.gov This enzymatic conversion provides evidence for the in vivo transformation of 4-FGln to 4-FGlu. nih.gov Further in vivo studies using 18F-labeled (2S,4R)-4-FGln in tumor-bearing rats and transgenic mice revealed that a small percentage of the parent compound was metabolized to 18F-(2S,4R)-4-fluoroglutamic acid. snmjournals.org

Cell line studies corroborate these findings. In tumor cells, cytoplasmic glutaminase can metabolize 18F-labeled 4-FGln to 18F-fluoroglutamate. turkupetcentre.net This conversion is a key step, as the resulting 4-FGlu can then be further metabolized by other enzymes, such as alanine aminotransferase. turkupetcentre.net The ability of tumor cells to perform this conversion underscores the potential of 4-FGln as a probe for studying glutamine metabolism in cancer. nih.govsnmjournals.org

Table 1: Glutaminase Activity with L-Glutamine and (2S,4R)-4-Fluoroglutamine in Rat Kidney Preparations

| Substrate | Glutaminase Specific Activity (nmol/min/mg) |

| L-Glutamine | 3.42 ± 0.51 |

| (2S,4R)-4-Fluoroglutamine | 8.13 ± 0.84 |

Data sourced from a study on the comparative enzymology of 4-fluoroglutamine and 4-fluoroglutamate. nih.gov

Protein Incorporation Studies in Cellular Models

The extent to which 4-fluoroglutamine is incorporated into proteins provides insight into its ability to mimic glutamine in anabolic processes. Studies using radiolabeled 4-FGln have demonstrated its incorporation into cellular proteins in various tumor cell lines.

In 9L rat brain gliosarcoma cells and SF188 human glioblastoma cells, 18F-(2S,4R)-4-fluoroglutamine showed a time-dependent incorporation into proteins. snmjournals.org A comparison with 3H-L-glutamine, the natural amino acid, revealed a similar incorporation profile. snmjournals.org After 120 minutes of incubation, a significant percentage of the intracellular 18F-(2S,4R)-4-fluoroglutamine was found in the protein fraction. snmjournals.org Specifically, in 9L cells, the protein incorporation was 29% at 30 minutes and 72% at 120 minutes. snmjournals.org In SF188 cells, the incorporation was 12% at 30 minutes and 62% at 120 minutes. snmjournals.orgnih.gov

However, it is important to note that not all derivatives of 4-fluoroglutamine exhibit this property. For instance, N-(2-[18F]fluoropropionyl)-L-glutamine ([18F]FPGLN) showed almost no incorporation into proteins, distinguishing it from 18F-4-fluoroglutamine. oncotarget.com This suggests that the specific chemical structure of the glutamine analog is crucial for its recognition and use by the protein synthesis machinery. In some studies with triple-negative breast cancer models, minimal tracer incorporation of [18F]4F-Gln into macromolecules was observed, with about 90% of the radioactivity remaining in the supernatant after tumor homogenization. aacrjournals.org This contrasts with the high association of L-[3H]glutamine with macromolecules (over 90%). acs.org

Table 2: Protein Incorporation of 18F-(2S,4R)-4-Fluoroglutamine in Tumor Cell Lines

| Cell Line | Incubation Time (minutes) | Protein Incorporation (%) |

| 9L | 30 | 29 |

| 120 | 72 | |

| SF188 | 30 | 12 |

| 120 | 62 |

Data from studies investigating the protein incorporation of 18F-(2S,4R)-4-fluoroglutamine. snmjournals.orgnih.gov

Tracing Metabolic Pathways in Organisms (e.g., Ammonia (B1221849) Assimilation, Methionine Salvage Pathway)

4-Fluoroglutamine and its derivative, 4-fluoroglutamate, have been proposed as useful tools for investigating key metabolic pathways, including ammonia assimilation and the methionine salvage pathway. nih.gov

The ammonia assimilation cycle is a fundamental process in many organisms for incorporating ammonia into amino acids. ebi.ac.uk In bacteria, yeast, and plants, this often involves the glutamate synthase cycle, which utilizes glutamine and glutamate. nih.gov The ability of enzymes to process (2S,4R)-4-FGln and (2S,4R)-4-FGlu suggests these compounds can serve as probes to study this pathway. nih.gov

The methionine salvage pathway is a ubiquitous metabolic route that recycles the sulfur-containing portion of S-adenosylmethionine. nih.gov Glutamine transaminases play a role in this pathway, linking nitrogen and sulfur metabolism. nih.govnih.gov Given that (2S,4R)-4-FGln is a substrate for various aminotransferases, it has been suggested as a useful probe for studying the methionine salvage pathway across different organisms. nih.govnih.gov The enzymes glutamine transaminase and omega-amidase are thought to work together to complete this cycle in bacteria and plants. genome.jp

Enzymology in Microorganisms and Organofluorine Catabolism

The study of how microorganisms interact with and break down organofluorine compounds like 4-fluoroglutamine is an area of growing interest. Microorganisms can degrade these compounds through the action of enzymes with broad substrate specificities. researchgate.netnih.gov

Some bacteria have demonstrated the ability to degrade L-4-fluoroglutamic acid. ucd.ie In cell-free extracts of Streptomyces cattleya, the degradation of 4-fluoroglutamic acid results in the production of ammonia and fluoride ions. researchgate.netucd.ie While the specific enzymes responsible for this have not been fully identified, this reaction is not unique to fluorometabolite-producing bacteria. researchgate.netucd.ie The ability of some bacteria to selectively degrade the L-enantiomer of 4-fluoroglutamate has been highlighted as a potential biocatalytic method for producing the D-enantiomer from a racemic mixture. researchgate.netucd.ie

The biodegradation of fluorinated amino acids is not a widely understood process. nih.gov One of the few examples is the observed defluorination of 4-fluoroglutamic acid, which is accompanied by the release of ammonia. nih.gov This indicates a catabolic pathway that involves the cleavage of the carbon-fluorine bond, a bond known for its stability. nih.gov

Cellular Transport Mechanisms of 4 Fluoroglutamine

Identification of Involved Amino Acid Transport Systems

The uptake of 4-fluoroglutamine is not facilitated by a single transport system but rather by a concert of transporters with overlapping specificities. Research has identified several key systems involved in its cellular import.

System A, ASC, L, and N Transporters

Initial investigations into the transport mechanisms of 4-fluoroglutamine have implicated several major amino acid transport systems, including System A, System ASC, System L, and System N. snmjournals.org Competitive inhibition studies have shown that inhibitors of these systems can reduce the uptake of 4-fluoroglutamine, indicating their involvement. snmjournals.org For instance, the System L inhibitor BCH and the System ASC inhibitor L-serine have been shown to cause a concentration-dependent reduction in the cellular uptake of a radiolabeled form of 4-fluoroglutamine, ¹⁸F-(2S,4R)4-fluoroglutamine. snmjournals.org Similarly, L-glutamine, which inhibits System N, also demonstrated a similar inhibitory effect. snmjournals.org

Further studies have helped to delineate the relative contributions of these systems. The uptake of ¹⁸F-(2S,4R)4-fluoroglutamine was significantly reduced in a sodium-free medium, suggesting the involvement of sodium-dependent transporters like System ASC. snmjournals.org Conversely, the transport was largely insensitive to changes in pH, which suggests that System N may not play a primary role, as its activity is highly pH-sensitive. snmjournals.org The sodium-independent uptake is likely mediated by System L. snmjournals.org However, the System A inhibitor methylaminoisobutyric acid had no effect on uptake, suggesting System A is not involved in the transport of this compound. snmjournals.org

Specificity for ASCT2 (SLC1A5) Transporter

Among the various transporters, the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5, has been identified as a key player in the transport of 4-fluoroglutamine. turkupetcentre.netsnmjournals.orgresearchgate.netsnmjournals.orgaacrjournals.org This transporter is frequently overexpressed in cancer cells to meet their high demand for glutamine, making it a target of interest. snmjournals.orgturkupetcentre.netnih.gov

The specificity of 4-fluoroglutamine for ASCT2 has been demonstrated through several lines of evidence. Competitive inhibition studies using L-γ-glutamyl-p-nitroanilide (GPNA), a potent ASCT2 inhibitor, showed a significant reduction in ¹⁸F-(2S,4R)4-fluoroglutamine uptake. snmjournals.orgturkupetcentre.net Specifically, 1 mM GPNA was able to decrease uptake by 77%, a much greater effect than its inactive analog, L-γ-glutamyl-anilide, which only reduced uptake by 44%. snmjournals.org This suggests a preferential transport of ¹⁸F-(2S,4R)4-fluoroglutamine via ASCT2 over its other subtype, ASCT1. snmjournals.org Furthermore, a strong correlation has been observed between the uptake of 4-fluoroglutamine and the expression levels of ASCT2 in various cancer cell lines. turkupetcentre.netnih.gov

Competitive Inhibition Studies of Uptake in Cell Lines

To further dissect the transport pathways of 4-fluoroglutamine, competitive inhibition studies have been conducted in various cell lines, providing valuable insights into the specific transporters involved. snmjournals.orgfrontiersin.orgfrontiersin.orgnih.gov

In these experiments, the uptake of radiolabeled 4-fluoroglutamine is measured in the presence of an excess of other amino acids or known transporter inhibitors. The degree to which these compounds reduce the uptake of 4-fluoroglutamine reveals their shared transport mechanisms.

For example, in multiple myeloma (MM) cell lines, 4-fluoroglutamine was shown to inhibit the uptake of radiolabeled glutamine with a potency comparable to that of natural L-glutamine, indicating they share the same transport systems. frontiersin.orgfrontiersin.org The half-maximal inhibitory concentration (IC₅₀) for 4-fluoroglutamine was 143 ± 35 µM, while for glutamine it was 193 ± 33 µM. frontiersin.orgfrontiersin.org Further experiments in these cells using specific inhibitors for different transport systems revealed that L-threonine (a preferential substrate for ASCT2) and BCH (a substrate for System L transporters) both inhibited the uptake of 4-fluoroglutamine. frontiersin.org Interestingly, BCH had a more pronounced inhibitory effect on 4-fluoroglutamine uptake compared to glutamine uptake, suggesting that 4-fluoroglutamine may have a higher reliance on the sodium-independent System L transporters than L-glutamine does. frontiersin.org

| Inhibitor | Target System(s) | Effect on 4-Fluoroglutamine Uptake | Cell Line(s) | Reference |

| L-Glutamine | System N, ASC | Concentration-dependent reduction | 9L | snmjournals.org |

| L-Serine | System ASC | Concentration-dependent reduction | 9L | snmjournals.org |

| BCH | System L | Concentration-dependent reduction | 9L, RPMI8226 | snmjournals.orgfrontiersin.org |

| MeAIB | System A | No inhibitory effect | 9L, RPMI8226 | snmjournals.orgfrontiersin.org |

| L-Threonine | ASCT2 | Inhibition of uptake | RPMI8226 | frontiersin.org |

| GPNA | ASCT2 | Significant reduction (77% at 1 mM) | 9L | snmjournals.org |

Kinetics of Cellular Uptake and Efflux in In Vitro Models

The dynamics of 4-fluoroglutamine transport, including the rates of its uptake and subsequent exit (efflux) from the cell, have been characterized in various in vitro models. snmjournals.orgfrontiersin.orgnih.govosti.gov These kinetic studies provide a more complete picture of the compound's cellular journey.

Time-dependent uptake studies in different tumor cell lines have revealed distinct kinetic profiles. In 9L rat glioma cells, the uptake of ¹⁸F-(2S,4R)4-fluoroglutamine increased linearly over time, reaching a maximum at 120 minutes. snmjournals.org In contrast, in the human glioblastoma cell line SF188, which has a high level of c-Myc amplification and is known to be "addicted" to glutamine, uptake was more rapid, peaking at around 60 minutes before starting to decrease. snmjournals.org This suggests a faster turnover of the compound in these cells.

Efflux studies, which measure the rate at which 4-fluoroglutamine exits the cell after initial uptake, have shown that the compound is subject to efflux, though the rate can vary. In HCC1806 triple-negative breast cancer cells, a decrease in intracellular ¹⁸F-4F-Gln was observed at later time points (60-120 minutes), consistent with tracer efflux. aacrjournals.orgnih.gov This efflux is thought to be related to the intracellular glutamine pool size. nih.govosti.gov When the intracellular glutamine pool is large, it competes with 4-fluoroglutamine for efflux transporters, leading to higher retention of the fluorinated analog. nih.govosti.gov

| Cell Line | Uptake Kinetics | Peak Uptake Time | Efflux | Reference |

| 9L (Rat Glioma) | Linearly increasing | 120 minutes | - | snmjournals.org |

| SF188 (Human Glioblastoma) | Rapid uptake, then decrease | ~60 minutes | - | snmjournals.org |

| RPMI8226 (Multiple Myeloma) | Stable up to 60 min, partial decrease at 120 min | ~60 minutes | Partial efflux observed | frontiersin.org |

| HCC1806 (Breast Cancer) | Plateaued at a higher level after GLS inhibition | - | Efflux observed at later time points | aacrjournals.orgnih.gov |

Applications of 4 Fluoroglutamine As a Biochemical Probe in Preclinical Research

Investigating Glutamine Metabolism and Glutaminolysis in Disease Models

A significant area of application for 4-Fluoroglutamine, especially its radiolabeled form ¹⁸F4-fluoroglutamine ([¹⁸F]4F-Gln), is the in vivo study of glutamine metabolism, a pathway often dysregulated in various diseases, most notably cancer.

Analysis of Glutamine Pool Size in Cell Lines and Animal Xenografts

[¹⁸F]4F-Gln serves as an effective probe for measuring the cellular glutamine pool size. nih.govaacrjournals.orgosti.gov Because it is transported into cells similarly to glutamine but is minimally metabolized, its accumulation reflects the intracellular concentration of glutamine. nih.govsnmjournals.orgnih.govsnmjournals.orgsnmjournals.org

In preclinical studies involving breast cancer models, researchers have utilized [¹⁸F]4F-Gln with positron emission tomography (PET) to quantify changes in the glutamine pool. nih.govaacrjournals.orgosti.gov For instance, in triple-negative breast cancer (TNBC) models, which exhibit high glutaminase (B10826351) (GLS) activity, the baseline cellular glutamine pool size is low. nih.govaacrjournals.orgosti.gov Conversely, estrogen receptor-positive (ER+) models like MCF-7, with inherently low GLS activity, show a larger baseline glutamine pool. nih.govaacrjournals.orgosti.gov The tumor-to-blood activity ratios (T/B) from [¹⁸F]4F-Gln PET imaging have been shown to correlate strongly with the tumor glutamine pool size as measured by high-resolution ¹H magnetic resonance spectroscopy (MRS). nih.govaacrjournals.orgosti.gov

Studies in Myeloma, Breast Cancer, Glioma, and Hepatocellular Carcinoma Animal Models

The utility of [¹⁸F]4F-Gln as a PET tracer has been explored in a variety of preclinical cancer models, highlighting its broad applicability.

Myeloma: In murine models of multiple myeloma (MM), a cancer known for its dependency on glutamine, [¹⁸F]4F-Gln has been shown to be a sensitive tracer for detecting MM cells. frontiersin.orgnih.govresearchgate.netfrontiersin.org Studies have demonstrated that [¹⁸F]4F-Gln can identify sites of MM cell colonization and that its uptake is significantly reduced following treatment with the proteasome inhibitor bortezomib, indicating its potential for monitoring therapeutic response. frontiersin.orgnih.govresearchgate.netfrontiersin.org

Breast Cancer: As detailed previously, [¹⁸F]4F-Gln has been instrumental in differentiating between breast cancer subtypes with high and low glutaminase activity, such as TNBC and ER+ cancers, respectively. nih.govaacrjournals.orgosti.gov Kinetic analysis in mouse models of breast cancer supports the use of [¹⁸F]4F-Gln to estimate glutamine pool size and assess the response to glutaminase inhibitors. snmjournals.orgsnmjournals.org

Glioma: In preclinical models of glioma, a type of brain tumor, [¹⁸F]4F-Gln has shown preferential uptake in tumor tissue compared to healthy brain tissue. nih.govrsna.orgnih.gov The synthesis of various stereoisomers of [¹⁸F]4-fluoroglutamine was initially aimed at developing imaging agents for glutamine-addicted tumors like glioblastoma. frontiersin.orgresearchgate.net

Hepatocellular Carcinoma (HCC): Studies in murine models of HCC induced by different oncogenes (MYC and MET) have revealed distinct patterns of [¹⁸F]FGln uptake. nih.gov MYC-induced tumors, which have increased glutamine catabolism, showed significantly higher influx rate constants for [¹⁸F]FGln compared to MET-induced tumors, which exhibit increased glutamine production. nih.gov These findings underscore the ability of [¹⁸F]FGln PET to probe the specific metabolic phenotypes of different HCC subtypes.

| Cancer Model | Key Findings with 4-Fluoroglutamine |

| Myeloma | Sensitive for detecting MM cells and monitoring response to bortezomib. frontiersin.orgnih.govresearchgate.netfrontiersin.org |

| Breast Cancer | Differentiates between high- and low-glutaminase activity subtypes; monitors response to glutaminase inhibitors. nih.govaacrjournals.orgosti.gov |

| Glioma | Preferential uptake in tumor tissue versus healthy brain tissue. nih.govrsna.orgnih.gov |

| Hepatocellular Carcinoma | Differentiates between HCC subtypes with distinct glutamine metabolism profiles. nih.gov |

Exploration in Inflammation Models (e.g., Arthritis, Paw Edema in Rats)

The application of [¹⁸F]FGln is not limited to oncology. Recognizing that inflammatory cells, much like cancer cells, rely heavily on glutamine metabolism, researchers have explored its use as an imaging marker for inflammation. researcher.liferesearchgate.netsnmjournals.org

In rat models of carrageenan-induced paw edema (an acute inflammation model) and collagen-induced arthritis (a chronic inflammation model), [¹⁸F]FGln PET has shown increased uptake in inflamed tissues. researcher.liferesearchgate.netsnmjournals.org Furthermore, the level of [¹⁸F]FGln uptake demonstrated a significant positive correlation with the severity of inflammation in the arthritis model. researchgate.net These initial findings suggest the potential utility of [¹⁸F]FGln as a novel metabolic imaging marker for both acute and chronic inflammatory conditions. researchgate.netsnmjournals.org

Assessment of Amino Acid Transporter Activity in Model Systems

4-Fluoroglutamine is a valuable tool for studying the activity of amino acid transporters, particularly the sodium-dependent Alanine (B10760859), Serine, Cysteine Transporter 2 (ASCT2), which is a major transporter of glutamine. turkupetcentre.netsnmjournals.org The uptake of [¹⁸F]4F-Gln into cells is mediated by the same transporters as glutamine, and its accumulation can therefore be used as a surrogate measure of transporter activity. nih.govfrontiersin.orgnih.gov

In vitro studies using various cancer cell lines, including myeloma and glioblastoma-derived cells, have validated that 4-FGln and glutamine share the same transport mechanisms. frontiersin.orgnih.govfrontiersin.org Inhibition of ASCT2 has been shown to reduce the uptake of [¹⁸F]FGln, confirming the transporter's role in its cellular entry. turkupetcentre.net Furthermore, a correlation has been observed between tumor uptake of [¹⁸F]FGln and the expression levels of ASCT2. turkupetcentre.net The radiotracer ¹⁸F-4-(3-fluoropropyl)glutamine has been shown to be sensitive to the LAT transport system, followed by System N and ASC transporters. acs.org

Utilization in Protein Engineering and Peptide Studies (e.g., ¹⁹F NMR Tags)

Beyond its use in metabolic imaging, the fluorine atom in 4-Fluoroglutamine makes it a useful probe in protein and peptide studies utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The incorporation of fluorinated amino acids into proteins provides a sensitive NMR tag to investigate protein structure, conformation, and interactions. nih.gov

While the direct use of 4-fluoroglutamine in this context is less documented than that of other fluorinated amino acids like 4-fluorophenylalanine or fluorinated prolines, the principle remains applicable. nih.govnih.gov The introduction of a ¹⁹F-labeled amino acid allows for the study of peptide conformation and their interactions with biological membranes. nih.gov The unique chemical shift of the fluorine nucleus provides a clear signal that can be used to monitor changes in the local environment of the labeled residue, offering insights into protein folding, dynamics, and ligand binding. nih.gov

Investigating Toxicity Mechanisms via Misincorporation in Bacterial Proteomes

The introduction of fluorinated amino acids into cellular systems has been a valuable technique for probing and perturbing biological processes. In the realm of bacteriology, the deliberate misincorporation of these unnatural amino acids into the proteome serves as a powerful method to investigate mechanisms of toxicity and to inhibit cell growth. nih.gov This approach leverages the cellular machinery's occasional inability to perfectly discriminate between natural amino acids and their fluorinated counterparts.

The biosynthetic incorporation of a fluorinated amino acid into the proteome can act as the primary mechanism of action for certain therapeutic agents. nih.gov When bacteria are cultured in the presence of a fluorinated amino acid, it can be mistakenly utilized by the protein synthesis apparatus. This leads to the production of aberrant proteins where the natural amino acid is replaced by its fluorinated analog. The altered physicochemical properties of the fluorinated proteins, such as changes in folding, stability, and enzymatic activity, can disrupt cellular functions and ultimately lead to toxicity and the inhibition of bacterial proliferation. nih.gov

A notable example of this phenomenon is the introduction of p-fluorophenylalanine into cultures of Escherichia coli. This results in its misincorporation in place of tyrosine, leading to the synthesis of faulty proteins and subsequent inhibition of growth. Similarly, adaptive laboratory evolution experiments have demonstrated that E. coli can be compelled to incorporate fluorinated tryptophan analogs into its proteome, showcasing the potential to create bacteria with extensively modified proteins.

While direct and extensive research on the misincorporation of 4-fluoroglutamine specifically in bacterial proteomes and the resulting toxicity is not widely documented, the principle established with other fluorinated amino acids provides a strong foundation for its use as a biochemical probe in this context. The ability of 4-fluoroglutamine to be incorporated into proteins has been observed in other biological systems, such as mammalian cancer cells. This suggests a high likelihood that a similar mechanism could be exploited in bacteria to study the consequences of altered protein composition and function. By introducing 4-fluoroglutamine to bacterial cultures, researchers can investigate the specific cellular pathways that are most sensitive to the presence of fluorinated glutamine residues, thereby elucidating novel mechanisms of bacterial toxicity.

Detailed Research Findings:

Research into the effects of fluorinated amino acids on bacteria has yielded significant insights into metabolic vulnerabilities. For instance, studies with p-fluorophenylalanine in E. coli have shown that its incorporation can lead to the production of non-functional enzymes and structural proteins, ultimately arresting cell division. The global substitution of tryptophan with fluorotryptophan in E. coli through adaptive evolution highlights the remarkable plasticity of the bacterial proteome, while also underscoring the potential for inducing widespread functional changes.

The investigation into the bacterial degradation of a related compound, 4-fluoroglutamate, has shown that various bacteria, including Streptomyces cattleya and Proteus mirabilis, can metabolize this compound. nih.gov This indicates that bacteria possess enzymatic machinery capable of recognizing and processing fluorinated amino acids, which is a prerequisite for both potential degradation and misincorporation pathways.

The following table summarizes the key findings related to the incorporation of fluorinated amino acids in biological systems, providing a basis for the potential application of 4-fluoroglutamine in bacterial studies.

| Organism/Cell Line | Fluorinated Amino Acid | Key Findings |

| Escherichia coli | p-Fluorophenylalanine | Misincorporation into proteins leads to the formation of non-functional enzymes and growth inhibition. nih.gov |

| Escherichia coli | Fluorotryptophan | Adaptive evolution can lead to global substitution of tryptophan, altering the proteome. |

Methodological Considerations in Preclinical Imaging and Biochemical Analysis

Quantitative Assessment of Tracer Uptake in Animal Models

Quantitative analysis of 18F-4F-Gln uptake in preclinical models provides crucial insights into its pharmacokinetic and pharmacodynamic properties. This is primarily achieved through pharmacokinetic modeling and the determination of key parameters such as the volume of distribution and tumor-to-background ratios.

Pharmacokinetic modeling is instrumental in dissecting the in vivo behavior of 18F-4F-Gln. Both one- and two-tissue compartment models have been employed to describe its kinetics in preclinical and clinical studies.

A one-tissue compartment model assumes that the tracer exists in two states: in the blood plasma and in a single tissue compartment where it can move in and out. This model is often favored for its simplicity and robustness, particularly when the tracer exhibits largely reversible uptake. snmjournals.orgnih.gov Studies in mouse models of breast cancer and hepatocellular carcinoma have suggested that a one-tissue compartment model is preferable for analyzing 18F-4F-Gln data. snmjournals.orgnih.gov In these models, the rate constant of tracer trapping (k3) in a two-tissue model was found to be low, leading to unreliable estimates of the distribution volume, thus favoring the simpler model. snmjournals.orgnih.gov For instance, in murine models of hepatocellular carcinoma, influx rate constants (K1) derived from a one-tissue compartment model were used to demonstrate differences in tracer uptake between different tumor types. nih.gov

The two-tissue compartment model provides a more complex representation, with the tissue component divided into two compartments. This can represent, for example, the free tracer in tissue and the tracer that has been metabolized or specifically bound. turkupetcentre.net A reversible two-tissue compartment model was found to be the most appropriate for describing the kinetics of 18F-4F-Gln in a study involving cancer patients, according to the Akaike information criterion. nih.gov This model includes the kinetic rate constants K1 (transport from plasma to tissue), k2 (transport from tissue back to plasma), k3 (conversion in the first tissue compartment), and k4 (transport from the second tissue compartment back to the first). nih.govnih.gov The schematic of a two-tissue compartment model (2C4K) involves a plasma compartment (Cp) and two tissue compartments (C1 and C2). nih.gov

| Model Type | Description | Application with 4-Fluoroglutamine | Key Parameters |

| One-Tissue Compartment | Assumes tracer exists in plasma and a single, reversible tissue compartment. | Favored in preclinical breast and hepatocellular carcinoma models due to low tracer trapping. snmjournals.orgnih.gov | K1 (influx rate), k2 (efflux rate) |

| Two-Tissue Compartment | Divides the tissue into two compartments, representing different states of the tracer (e.g., free and metabolized/bound). | Found to be most appropriate in some clinical cancer studies. nih.gov | K1, k2, k3, k4 |

The volume of distribution (VT) is a key pharmacokinetic parameter that reflects the extent of tracer distribution in tissue. For tracers with reversible kinetics like 18F-4F-Gln, VT can provide an estimate of the glutamine pool size. snmjournals.org In a two-tissue compartment model, VT is calculated as VT = (K1/k2) * (1 + k3/k4). nih.gov Studies in mouse models of breast cancer have shown that VT can be reliably estimated using a one-compartment reversible model and Logan graphical analysis. snmjournals.orgnih.gov For example, after treatment with a glutaminase (B10826351) inhibitor, an increase in VD was observed in some triple-negative breast cancer xenografts, suggesting an increase in the glutamine pool. snmjournals.org In a study on astrocytoma, the mean intratumor VT was 3.9 mL/cm3, significantly higher than the 0.5 mL/cm3 in normal brain tissue. nih.gov

Tumor-to-background ratios are a simpler, more practical metric for assessing tracer uptake and are often well-correlated with the volume of distribution. nih.gov These ratios provide a measure of contrast and are crucial for evaluating the imaging potential of a tracer. In preclinical studies with 18F-4F-Gln, various tumor-to-background ratios have been reported:

In a rat glioma model, the 9L tumor-to-muscle ratio was 2.78 at 30 minutes and 2.00 at 60 minutes post-injection. snmjournals.org

In an orthotopic glioma rat model, the maximum average tumor-to-healthy brain tissue uptake ratio for 18F-4F-Gln was 1.99. frontiersin.org

In a genetically engineered mouse model of EGFR-mutant lung cancer, a tumor-to-lung ratio of 3:1 was achieved at 60 minutes post-scan. nih.gov

| Parameter | Definition | Significance for 4-Fluoroglutamine | Example Preclinical Findings |

| Volume of Distribution (VT) | A measure of tracer distribution in tissue. | Estimates glutamine pool size. snmjournals.org | Increased in some breast cancer models after glutaminase inhibition. snmjournals.org |

| Tumor-to-Background Ratio | Ratio of tracer uptake in the tumor versus a reference background tissue. | Provides a practical measure of imaging contrast. | Ratios of 2.78 (tumor-to-muscle) and 1.99 (tumor-to-brain) have been reported in glioma models. snmjournals.orgfrontiersin.org |

Reproducibility and Repeatability in Preclinical Imaging Studies

The reliability of preclinical PET imaging data is fundamentally dependent on its reproducibility (inter-analyst variability) and repeatability (intra-analyst variability). A thorough investigation into the reproducibility and repeatability of 18F-4F-Gln PET imaging was conducted using mice with colorectal cancer xenografts. plos.orgnih.govnih.gov

In this study, three different analysts analyzed the tumor uptake from the same set of images. The results demonstrated high individual analyst and laboratory-level reproducibility and repeatability. plos.orgnih.gov A two-way random effects Gauge R&R model revealed that the variance among the mice (biological variability) was 0.5717, while the measurement variance was significantly lower at 0.024. plos.orgnih.govresearchgate.net This indicates that biological differences between tumors are the primary source of variation in PET uptake values, rather than measurement error. plos.org

Of the total measurement error, repeatability accounted for 69% and reproducibility for 31%. plos.orgnih.govresearchgate.net The repeatability coefficients for the three analysts were 0.16, 0.35, and 0.49. plos.orgnih.gov Bland-Altman analysis showed that the 95% limits of agreement between pairs of analysts were within acceptable ranges. plos.org These findings underscore the robustness of 18F-4F-Gln PET imaging as a quantitative tool in preclinical research. plos.orgnih.gov

| Statistical Metric | Finding | Interpretation |

| Variance Among Mice | 0.5717 plos.orgnih.govresearchgate.net | Biological variability is the main source of differences in uptake values. plos.org |

| Measurement Variance | 0.024 plos.orgnih.govresearchgate.net | The measurement process has low variability. |

| Repeatability (as % of total measurement error) | 69% plos.orgnih.govresearchgate.net | The majority of measurement error comes from intra-analyst variation. |

| Reproducibility (as % of total measurement error) | 31% plos.orgnih.govresearchgate.net | A smaller portion of measurement error is due to inter-analyst variation. |

| Analyst Repeatability Coefficients | 0.16, 0.35, 0.49 plos.orgnih.gov | Quantifies the variability for each individual analyst. |

Analytical Techniques for Metabolic Profiling

To complement in vivo imaging, ex vivo analytical techniques are essential for detailed metabolic profiling and understanding the fate of 4-Fluoroglutamine at the molecular level.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of 4-Fluoroglutamine and its potential metabolites in biological matrices like plasma and tumor tissue. aacrjournals.org Chiral HPLC methods have been developed to determine the radiochemical and stereochemical purity of the final 18F-4F-Gln product. snmjournals.org

In metabolic studies, reversed-phase HPLC with in-line radiation detection is used to analyze plasma samples and determine the fraction of radioactivity corresponding to the parent tracer versus its metabolites. nih.gov For example, in preclinical studies with triple-negative breast cancer models, HPLC-based analysis of tumor homogenates and plasma was performed to assess the metabolic conversion of 18F-4F-Gln. aacrjournals.org These analyses revealed that the majority of the radioactivity in both tumor tissue and plasma remained as the parent compound, with minimal incorporation into macromolecules. aacrjournals.org Specifically, in tumor homogenates, about 90% of the activity was found in the supernatant after protein precipitation, and in plasma, 82-87% of the activity in the supernatant was from the parent ligand. aacrjournals.org This indicates a lack of significant metabolic conversion of 18F-4F-Gln. aacrjournals.org

| Analytical Technique | Application in 4-Fluoroglutamine Research | Key Findings |

| ¹H Magnetic Resonance Spectroscopy (MRS) | Quantification of endogenous glutamine pools in cell and tumor extracts. nih.gov | Used to correlate tumor glutaminase activity with cellular glutamine levels. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity analysis of 18F-4F-Gln. snmjournals.org Separation and quantification of 18F-4F-Gln and its metabolites in plasma and tissue. nih.govaacrjournals.org | Confirmed high radiochemical and stereochemical purity of the tracer. snmjournals.org Demonstrated minimal metabolic conversion of 18F-4F-Gln in preclinical models. aacrjournals.org |

Stability and Defluorination in Biological Milieu (Preclinical Context)

The utility of 18F-labeled radiotracers, including (2S,4R)-4-[18F]fluoroglutamine (18F-FGln), in preclinical positron emission tomography (PET) imaging is contingent upon their in vivo stability. A significant challenge associated with 18F-FGln is its propensity for metabolic degradation, leading to defluorination in biological systems. nih.govresearchgate.net This process releases free [18F]fluoride, which is subsequently taken up by bone tissue, creating a nonspecific signal that can interfere with image interpretation and reduce imaging contrast, particularly when assessing potential bone metastases. nih.gov Early preclinical studies in animal models have consistently noted this limitation, observing an accumulation of radioactivity in bone over time, which is indicative of tracer instability. nih.gov The rapid metabolism and defluorination of 18F-FGln have prompted investigations into the underlying mechanisms and the development of strategies to enhance its stability for research applications. researchgate.netnih.gov

In vivo studies in various animal models have provided evidence for the defluorination of (2S,4R)-4-[18F]fluoroglutamine. The primary indicator of this process is the time-dependent increase in radioactivity observed in bone tissue. For instance, in biodistribution studies using Fischer 344 rats with 9L tumors, femur uptake of the radiolabel increased from 0.78 %ID/g (percentage of injected dose per gram of tissue) at 30 minutes to 1.03 %ID/g at 60 minutes post-injection, suggesting the release of [18F]fluoride and its subsequent uptake into the bone matrix. This phenomenon is further supported by pharmacokinetic analyses in mice, which show that bone tissue uptake fits well with an irreversible model, a characteristic of free fluoride (B91410) accumulation. nih.gov

The extent of defluorination has been quantified through stability analyses of blood samples from animal models. In healthy BDIX rats, the bioavailable parent fraction of (2S,4R)-4-[18F]fluoroglutamine in whole blood decreased significantly over time, dropping to just 28.1% ± 2.7% of the total blood radioactivity at 60 minutes post-injection. nih.gov This indicates rapid metabolism of the parent compound in vivo. nih.gov

Table 1: In Vivo Stability and Bone Uptake of (2S,4R)-4-[18F]fluoroglutamine in Animal Models

| Animal Model | Parameter | Time Point | Value | Reference |

|---|---|---|---|---|

| Fischer 344 Rats | Femur Uptake (%ID/g) | 30 min | 0.78 | |

| Fischer 344 Rats | Femur Uptake (%ID/g) | 60 min | 1.03 | |

| BDIX Rats | Bioavailable Parent Fraction in Blood | 60 min | 28.1% ± 2.7% | nih.gov |

The proposed biochemical mechanism for this defluorination involves enzymatic activity. It is suggested that (2S,4R)-4-[18F]fluoroglutamine is first converted into its corresponding glutamate (B1630785) analog, (2S, 4R)-4-[18F]fluoroglutamate. nih.gov This metabolite is then a substrate for the enzyme alanine (B10760859) aminotransferase, which has been shown to process and defluorinate the fluorinated compound with high efficiency—reportedly 5.6 times more efficiently than its natural, non-fluorinated counterpart. nih.gov This enzymatic pathway accounts for the release of the [18F]fluoride ion observed in vivo.

The challenge of in vivo defluorination has spurred the development of novel strategies aimed at creating more stable 18F-labeled glutamine analogs for research purposes. nih.gov The primary goal is to modify the chemical structure of the tracer to impede its metabolic breakdown without compromising its biological activity, such as transport into tumor cells. nih.gov

One successful strategy has been the use of the kinetic isotope effect by introducing deuterium atoms at or near the site of defluorination. nih.gov This led to the design and synthesis of (2S,4R)-[4-18F-3,3,4-d3]fluoroglutamine (4-[18F]FGln-d3). A head-to-head comparison in murine models demonstrated that while the deuterated tracer maintained comparable tumor uptake to the parent compound, it exhibited significantly improved resistance to in vivo defluorination. nih.gov This was evidenced by a markedly lower bone uptake at 120 minutes post-injection for 4-[18F]FGln-d3 compared to (2S,4R)-4-[18F]fluoroglutamine. nih.gov

Table 2: Comparative Bone Uptake of (2S,4R)-4-[18F]fluoroglutamine and its Deuterated Analog in Murine Models at 120 Minutes Post-Injection

| Radiotracer | Bone Uptake (%ID/g) | Reference |

|---|---|---|

| (2S,4R)-4-[18F]fluoroglutamine | 2.83 ± 0.38 | nih.gov |

| (2S,4R)-[4-18F-3,3,4-d3]fluoroglutamine (4-[18F]FGln-d3) | 2.14 ± 0.28 | nih.gov |

Other structural modification approaches are also being explored to enhance tracer stability. These include the development of derivatives with alkyl chains, the addition of polypeptides, and the creation of a boron trifluoride variant. researchgate.netnih.gov An example of the latter is [18F]-fluoroboronoglutamine, which has shown improved stability in mice, although its efficacy in specific tumor models like glioma is still under investigation. researchgate.net These ongoing efforts highlight the importance of optimizing tracer design to overcome metabolic instability, thereby improving the quality and accuracy of preclinical PET imaging of glutamine metabolism. nih.gov

Future Research Directions for 4 Fluoroglutamine Analogs

Development of Novel Fluorinated Amino Acid Analogs for Specific Biochemical Probing

The success of 4-fluoroglutamine has spurred interest in creating a new generation of fluorinated amino acid analogs. mdpi.com These novel compounds are being designed to probe specific biochemical pathways with higher precision. mdpi.com The introduction of fluorine into amino acids can modulate their biological properties, such as hydrophobicity and conformational constraints, making them valuable for a range of applications including enzyme inhibition and as probes for 19F NMR and PET imaging. mdpi.com

Researchers are exploring various fluorination strategies to create analogs with tailored characteristics. mdpi.com This includes the development of di- and trifluoromethylated amino acid precursors, which represents a significant synthetic advancement. mdpi.com The goal is to produce a diverse library of fluorinated amino acids that can be used to investigate a wide array of biological processes beyond glutamine metabolism. For instance, fluorinated analogs of other amino acids like proline, leucine, and phenylalanine are being developed to study protein folding, stability, and interactions. d-nb.infonih.gov

One promising avenue is the creation of dipeptide glutamine PET tracers, such as [¹⁸F]-Gly-(2S,4R)4-fluoroglutamine and [¹⁸F]-Ala-(2S,4R)4-fluoroglutamine, which have shown improved stability in vivo. ajnr.orgajnr.org Another innovative approach involves the development of highly fluorinated peptide probes for 19F-MRI, which offer high stability and long circulation times. nih.gov These advancements are expected to provide more sophisticated tools for non-invasive imaging and biochemical analysis.

Advancements in Stereoselective Synthesis for Enhanced Probe Specificity

The biological activity of 4-fluoroglutamine is highly dependent on its stereochemistry. Consequently, a major focus of future research is the advancement of stereoselective synthesis methods to produce optically pure isomers. mdpi.comresearchgate.net The ability to synthesize specific stereoisomers is crucial for enhancing the specificity of these probes and minimizing off-target effects. nih.gov

Current research is exploring various synthetic routes to achieve high enantiopurity. researchgate.net For example, a versatile synthesis for all four stereoisomers of 4-fluoro-glutamine has been developed using a Passerini three-component reaction. researchgate.net Other strategies include electrophilic fluorination of pyroglutamic acid derivatives and the use of chiral precursors. researchgate.netacs.org The development of enantioselective catalytic methods for fluorination is a key area of investigation, as it would provide more efficient and robust pathways to these valuable compounds. mdpi.com

The table below summarizes some of the synthetic strategies being explored for fluorinated amino acids:

| Synthetic Strategy | Description | Key Intermediates/Reagents | Reference |

| Passerini Three-Component Reaction | Efficiently constructs the skeleton of 4-substituted glutamine derivatives. | Isocyanides, aldehydes, carboxylic acids | researchgate.net |

| Electrophilic Fluorination | Utilizes electrophilic fluorine sources to introduce fluorine into a molecule. | NFSi (N-Fluorobenzenesulfonimide) | acs.org |

| Asymmetric Difluoromethylation | Copper-catalyzed reaction using in situ generated difluorocarbene. | Difluorochloromethane | mdpi.com |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Ethyl bromodifluoroacetate | researchgate.net |

These advancements in stereoselective synthesis will not only improve the quality of existing probes like 4-fluoroglutamine but also enable the creation of novel, highly specific fluorinated amino acid analogs for a wider range of biological targets.

Integration with Advanced Preclinical Imaging Modalities and Multi-Omics Approaches

To gain a more comprehensive understanding of metabolic processes, future research will focus on integrating 4-fluoroglutamine-based imaging with other advanced technologies. This includes combining PET imaging with other modalities like MRI and CT to obtain both functional and anatomical information. mdpi.comfrontiersin.org The use of ¹⁸F4-fluoroglutamine ([¹⁸F]4F-Gln) in PET scans has already shown promise in detecting changes in glutamine pool size in response to therapies. nih.govaacrjournals.orgsnmjournals.org

Furthermore, the integration of imaging data with multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, is a key future direction. nih.govpreprints.org This systems-level analysis can reveal novel metabolic vulnerabilities and transcriptional regulators of metabolism. nih.gov For example, preclinical studies are already using RNA-seq data from patient-derived xenografts (PDX) in conjunction with PET/CT scans to develop imaging-derived gene signatures. mdpi.com This integrated approach can provide a more holistic view of tumor metabolism and guide the development of personalized therapies. jelsciences.comfrontiersin.orgnih.gov

The combination of these powerful techniques will allow researchers to correlate metabolic phenotypes observed with imaging to the underlying molecular landscape, leading to a deeper understanding of disease mechanisms and the identification of new therapeutic targets.

Elucidation of Broader Metabolic Interconnections in Diverse Biological Systems

While 4-fluoroglutamine has been extensively studied in the context of cancer, particularly in relation to glutaminolysis, its utility extends to a broader range of biological systems and metabolic pathways. nih.govaacrjournals.org Future research aims to elucidate the wider metabolic interconnections of glutamine and its analogs in various physiological and pathological states.

Studies have shown that [¹⁸F]4F-Gln is transported by the same cellular transporters as glutamine but is minimally metabolized, making it an excellent probe for studying glutamine transport and pool size. nih.govaacrjournals.orgsnmjournals.org This provides an opportunity to investigate the role of glutamine in diverse biological processes beyond its role as an energy source for cancer cells. For instance, it can be used to study amino acid transport systems and their regulation in different tissues. snmjournals.org

Moreover, the metabolism of 4-fluoroglutamine itself is an area of interest. While it is considered minimally metabolized, some studies have shown conversion to [¹⁸F]-(2S,4R)4-fluoroglutamic acid. snmjournals.orgnih.gov Understanding these metabolic fates is crucial for the accurate interpretation of imaging data. By exploring the broader applications of 4-fluoroglutamine and its analogs, researchers can gain new insights into the complex network of metabolic pathways that govern cellular function in both health and disease.

Q & A

Basic Research Questions

Q. What distinguishes 4-Fluoroglutamine from 18F-FDG in PET imaging for tumor metabolism studies?

- Methodological Answer : 4-FGln targets glutamine metabolism, a critical pathway in glutamine-addicted tumors, whereas 18F-FDG focuses on glucose uptake. In glioblastoma models (e.g., SF188 cells), 4-FGln shows high tumor retention (72% protein incorporation at 120 minutes) and specificity for ASCT2 transporters, unlike 18F-FDG, which fails to detect tumors with low glycolytic activity . Key metrics include tumor-to-blood pool ratios (e.g., 4-FGln SUVs of 5.2 vs. 18F-FDG’s 3.8 in glioma ) and metabolic trapping via glutaminolysis .

Q. How is 18F-(2S,4R)-4-fluoroglutamine synthesized and validated for preclinical studies?

- Methodological Answer : The synthesis involves stereospecific radiolabeling of the (2S,4R) isomer, followed by HPLC purification. Validation includes:

- Cell uptake assays : SF188 and 9L rat glioma cells show time-dependent uptake (29% ID/g at 30 minutes) .

- Protein incorporation : Trichloroacetic acid precipitation confirms 62–72% incorporation in tumor cells at 120 minutes, mimicking native glutamine .

- Biodistribution : In F344 rats, pancreas uptake (19.7% ID/g at 30 minutes) and rapid renal clearance highlight tracer pharmacokinetics .

Q. What experimental models are optimal for studying 4-FGln uptake in glutamine-addicted tumors?

- Methodological Answer : Preclinical models include:

- 9L rat glioma xenografts : High ASCT2 expression drives 4-FGln uptake (37% ID/g in tumors vs. 8% in muscle) .

- SF188 human glioblastoma : c-Myc amplification induces glutamine dependency, with tracer retention linked to protein synthesis (62% at 120 minutes) .

- Transgenic mice with Bcl-xL overexpression : Used to study apoptosis-resistant tumors with sustained glutaminolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in 4-FGln uptake patterns (e.g., cold spots in hepatic metastases)?

- Methodological Answer : Liver lesions often appear as "cold spots" due to high background uptake in normal hepatocytes. Strategies include:

- Dual-tracer imaging : Combining 4-FGln with 11C-glutamine to differentiate glutamine-avid vs. non-avid metastases .

- Kinetic modeling : Using dynamic PET scans to adjust for tracer defluorination (e.g., bone marrow uptake from free 18F) .

- Histopathological correlation : Validate imaging findings with immunohistochemistry for ASCT2 and glutaminase expression .

Q. What methodological considerations are critical for quantifying 4-FGln’s dosimetry and radiation exposure?

- Methodological Answer : Effective dose estimates for 4-FGln (5.9 mSv/MBq) are fourfold higher than 11C-glutamine due to 18F’s longer half-life. Key steps:

- Absorbed dose calculations : Use OLINDA/EXM software with biodistribution data (e.g., pancreas and kidney doses) .

- Comparative analysis : Contrast with 18F-FDG (2.05 mSv/MBq) to assess clinical safety .

- Protocol optimization : Limit injected doses to <10 mCi to meet ALARA principles .

Q. How can 4-FGln PET imaging be integrated with metabolomics to study intratumoral heterogeneity?

- Methodological Answer :

- Multi-modal workflows : Pair PET with LC-MS/MS to quantify glutamine metabolites (e.g., α-ketoglutarate) in biopsy samples .

- Spatial transcriptomics : Correlate 4-FGln SUVs with glutamine synthase (GLUL) mRNA expression in tumor subregions .

- Machine learning : Train algorithms on PET/MRI datasets to predict regions of metabolic vulnerability .

Key Recommendations for Experimental Design

- Replication : Report ASCT2 transporter assays and glutaminase activity in supplementary materials to enable replication .

- Data Contradictions : Use Bland-Altman plots to reconcile discrepancies between 4-FGln and 11C-glutamine uptake .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical PET studies, including sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.